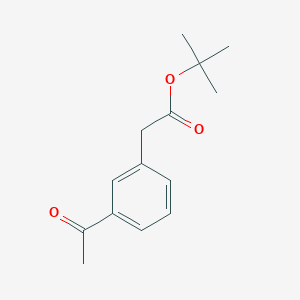
Tert-butyl 2-(3-acetylphenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 2-(3-acetylphenyl)acetate is an organic compound with the molecular formula C14H18O3 It is characterized by the presence of a tert-butyl ester group and an acetyl-substituted phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(3-acetylphenyl)acetate typically involves the esterification of 3-acetylphenylacetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonic acid resins, can facilitate the esterification reaction while minimizing by-product formation.
化学反应分析
Types of Reactions: Tert-butyl 2-(3-acetylphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
Tert-butyl 2-(3-acetylphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research into its potential as a precursor for pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tert-butyl 2-(3-acetylphenyl)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acetylphenylacetic acid, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Tert-butyl acetate: Similar ester structure but lacks the acetyl-substituted phenyl ring.
Phenylacetic acid esters: Share the phenylacetic acid core but differ in the esterifying group.
Uniqueness: Tert-butyl 2-(3-acetylphenyl)acetate is unique due to the presence of both the tert-butyl ester and the acetyl-substituted phenyl ring, which confer distinct chemical properties and reactivity compared to other esters and phenylacetic acid derivatives.
属性
分子式 |
C14H18O3 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC 名称 |
tert-butyl 2-(3-acetylphenyl)acetate |
InChI |
InChI=1S/C14H18O3/c1-10(15)12-7-5-6-11(8-12)9-13(16)17-14(2,3)4/h5-8H,9H2,1-4H3 |
InChI 键 |
NNCVBXZRGGVKOG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=CC(=C1)CC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Iodobenzo[d]isoxazol-5-amine](/img/structure/B13129069.png)
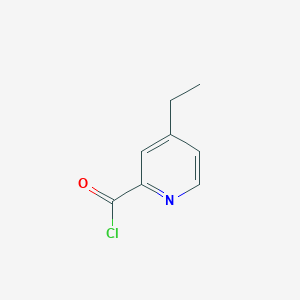
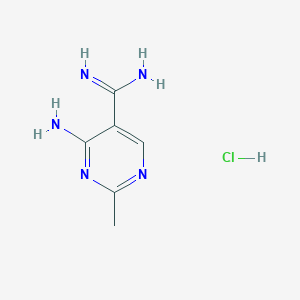
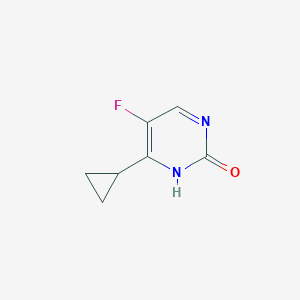
![Bis[2,9-bis(4-methoxyphenyl)-1,10-phenanthroline-N1,N10]copper](/img/structure/B13129098.png)
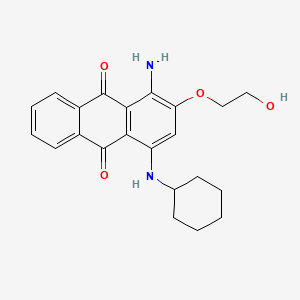
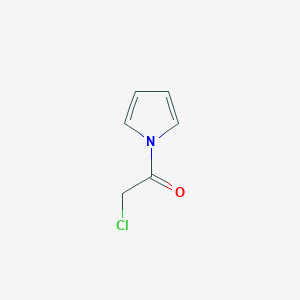

![1,5-Bis[(prop-2-en-1-yl)oxy]anthracene-9,10-dione](/img/structure/B13129116.png)



![N-[(Benzenesulfonyl)oxy]-N-phenylaniline](/img/structure/B13129127.png)

